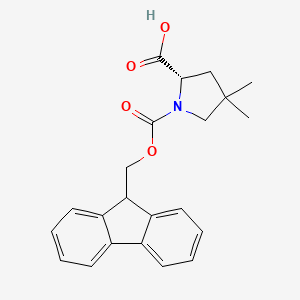

1-Fmoc-4,4-dimethyl-L-proline

Description

The Role of L-Proline in Peptide and Protein Conformation

L-proline stands apart from the other 19 proteinogenic amino acids due to its distinctive cyclic structure, where the side chain is covalently bonded to the backbone nitrogen atom, forming a pyrrolidine (B122466) ring. mdpi.comresearchgate.net This unique feature imparts exceptional conformational rigidity compared to other amino acids. hw.ac.uk The cyclic nature of proline restricts the possible values of the backbone dihedral angle φ to approximately -65°, significantly influencing the local secondary structure. hw.ac.uk

Proline is often found at the edges of β-sheets and as the first residue in α-helices, acting as a structural disruptor in the middle of these regular secondary structure elements. hw.ac.uk It is also a common constituent of β-turns, which are crucial for the folding of polypeptide chains. hw.ac.uknih.gov A key characteristic of the peptide bond preceding a proline residue (the X-Pro bond) is its ability to exist in both cis and trans conformations, with a relatively small energy difference between the two states. iris-biotech.de This cis-trans isomerization can be a rate-limiting step in protein folding and is a critical aspect of protein structure and function. nih.govraineslab.com

Overview of Conformational Constraints in Amino Acid Design

The design of conformationally constrained amino acids aims to limit the rotational freedom around the backbone and side-chain bonds of a peptide. This can be achieved through various strategies, including cyclization of the peptide backbone, substitution with bulky groups, and the introduction of unsaturation or additional stereocenters. iris-biotech.defccc.edu By imposing structural constraints, researchers can stabilize specific secondary structures like β-turns or helices, which can enhance biological activity, increase receptor selectivity, and improve metabolic stability. microbialcell.com The introduction of such constraints provides a powerful tool for understanding ligand-receptor interactions and for the rational design of peptidomimetics with improved therapeutic properties. iris-biotech.de

Strategic Importance of 4,4-Dimethyl-L-proline as a Stereochemical Modulator

The strategic placement of substituents on the proline ring offers a refined method for modulating peptide conformation. The 4-position of the proline ring has been a particular focus of such modifications. The introduction of two methyl groups at the 4-position, as seen in 4,4-dimethyl-L-proline, has significant stereochemical implications.

The gem-dimethyl substitution on the C4 carbon of the pyrrolidine ring influences the ring's pucker, which in turn affects the backbone dihedral angles (φ and ψ) and the cis-trans isomerism of the preceding peptide bond. nih.gov While 5,5-dimethylproline is known to strongly favor the cis conformation of the X-Pro bond, the effect of 4,4-disubstitution is more nuanced and can be used to fine-tune peptide conformation. hw.ac.ukiris-biotech.de The steric bulk of the gem-dimethyl group can restrict the conformational space available to the peptide backbone, thereby promoting specific turn structures. This makes 4,4-dimethyl-L-proline a valuable tool for inducing and stabilizing β-turns in peptides. nih.gov

The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group attached to the nitrogen of 4,4-dimethyl-L-proline makes this compound particularly useful for solid-phase peptide synthesis (SPPS). mdpi.comresearchgate.net The Fmoc group is a base-labile protecting group that is widely used in modern peptide synthesis, allowing for the controlled, stepwise assembly of peptide chains. mdpi.comnih.gov Therefore, 1-Fmoc-4,4-dimethyl-L-proline serves as a readily incorporable building block for the synthesis of conformationally defined peptides with potential applications in drug discovery and materials science.

Chemical Compound Information

| Compound Name |

| This compound |

| L-Proline |

| 4,4-dimethyl-L-proline |

| 5,5-dimethylproline |

| 1-Fmoc-2-methyl-D-proline |

| (4S)-1-Fmoc-4-methyl-L-proline |

| 1,4,4-Trimethyl-L-proline |

| Boc-Arg(NO2)-OH |

| Boc-Arg(Tos)-OH |

| Boc-Lys(2-Cl-Z)-OH |

| Boc-Lys(Fmoc)-OH |

| Fmoc-Lys(Boc)-OH |

| Fmoc-Tyr(But)-OH |

| Boc-Tyr(But)-OH |

| (cis)-4-hydroxy-L-proline |

| (4R)-1-methyl-4-propyl-L-proline |

| (4S)-1-methyl-4-propyl-L-proline |

| N-methyl-L-proline hydrochloride |

| (4R)-fluoroproline |

| (4S)-fluoroproline |

| 5-tert-butylproline |

| pipecolic acid |

| azetidine-2-carboxylic acid |

| α-trifluoromethylproline |

| (3S)-fluoroproline |

| (3R)-fluoroproline |

| 2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid |

| (4R)-thiazolidine-4-carboxylic acid |

| (4S)-oxazolidine-4-carboxylic acid |

| δ-linked γ(R)-methyl-ornithine |

| 6,6′-dimethyl-[1,1′-biphenyl]-2,2′-dicarbonyl dichloride |

| HN–proline–phenylalanine–alanine–COOMe |

| cis-4-allyloxy-l-proline |

| O-allyl-L-serine |

| pivaloyl-d-Pro-l-Pro-l-Ala-N-methylamide |

| δ-linked ornithine |

Chemical Properties of this compound

| Property | Value |

| CAS Number | 1380336-01-5 |

| Molecular Formula | C22H23NO4 |

| Molecular Weight | 365.42 g/mol |

| IUPAC Name | (2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid |

| Purity | ≥95% |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents such as dichloromethane (B109758) and dimethylformamide. |

Data sourced from multiple chemical suppliers and databases.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-22(2)11-19(20(24)25)23(13-22)21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDJCOWHKHEGGK-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Fmoc 4,4 Dimethyl L Proline

Enantioselective Synthesis of 4,4-Dimethyl-L-proline Precursors

The critical step in the synthesis of 1-Fmoc-4,4-dimethyl-L-proline is the establishment of the L-configuration at the alpha-carbon of the 4,4-dimethyl-L-proline precursor. Several stereocontrolled synthetic strategies have been developed to achieve this, including chiral auxiliary-mediated approaches, chemoenzymatic pathways, and stereoselective cyclization reactions.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the diastereoselective formation of new stereocenters. sigmaaldrich.com In the context of 4,4-dimethyl-L-proline synthesis, a chiral auxiliary is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a key bond-forming reaction. sigmaaldrich.com Evans' oxazolidinone auxiliaries, for instance, have been successfully employed in the synthesis of various 4-substituted proline derivatives. researchgate.net This approach typically involves the acylation of the chiral auxiliary, followed by a diastereoselective alkylation or other C-C bond-forming reaction to introduce the desired substituents. Subsequent removal of the auxiliary yields the enantiomerically enriched product.

A general representation of this approach is outlined below:

| Step | Description |

| 1. Attachment of Chiral Auxiliary | A prochiral substrate is reacted with a chiral auxiliary, such as an Evans' oxazolidinone, to form a chiral adduct. |

| 2. Diastereoselective Transformation | The chiral adduct undergoes a reaction, for example, alkylation, where the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess. |

| 3. Cleavage of the Auxiliary | The chiral auxiliary is removed under conditions that do not racemize the newly formed stereocenter, yielding the desired enantiomerically enriched product. The auxiliary can often be recovered and reused. |

While specific examples for 4,4-dimethyl-L-proline are not extensively detailed in readily available literature, the principles established for the synthesis of other substituted prolines are applicable. researchgate.net The steric bulk of the gem-dimethyl group at the 4-position would be a critical factor to consider in the design of the substrate and the choice of reaction conditions to ensure high diastereoselectivity.

Chemoenzymatic Synthetic Pathways to Proline Analogues

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the versatility of chemical reactions to create efficient and stereoselective synthetic routes. nih.gov Enzymes, such as lipases and oxidases, can be employed for kinetic resolutions of racemic mixtures or for the asymmetric desymmetrization of prochiral substrates, providing access to enantiomerically pure building blocks. researchgate.netacs.org

For instance, Candida antarctica lipase (B570770) B (CALB) has been utilized in the hydrolysis of a racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester with high enantioselectivity. researchgate.net The resulting enantiopure ketoester can then be chemically elaborated to the desired proline analogue. Another example is the use of amine oxidases for the desymmetrization of prochiral amines, which has been applied in the large-scale manufacture of a bicyclic proline intermediate. acs.org

The application of a chemoenzymatic approach to 4,4-dimethyl-L-proline could involve the enzymatic resolution of a racemic precursor or the enzymatic transformation of a prochiral substrate containing the 4,4-dimethyl moiety. This strategy offers the potential for high enantiopurity and environmentally benign reaction conditions.

Stereoselective Cyclization Reactions in Pyrrolidine (B122466) Ring Formation

The stereoselective construction of the pyrrolidine ring is a cornerstone of proline synthesis. nih.gov Intramolecular cyclization reactions, where the stereochemistry of the starting material dictates the stereochemical outcome of the cyclized product, are particularly powerful. nih.gov One such strategy is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, which provides a convergent and stereocontrolled route to polysubstituted pyrrolidines. nih.gov

Another approach involves the intramolecular Michael addition, where a nucleophilic nitrogen attacks an α,β-unsaturated ester. The stereochemistry of the final product can be influenced by the use of chiral catalysts or by substrate control. Proline itself can act as an organocatalyst in asymmetric reactions, highlighting the importance of stereocontrol in pyrrolidine ring chemistry. acs.orgmdpi.com The synthesis of quaternary proline analogues has been achieved through asymmetric intramolecular cyclizations of N-Boc-N-ω-bromoalkyl-α-amino acid derivatives. nih.gov This method relies on the preservation of the starting amino ester's chirality through a transient chiral enolate intermediate. nih.gov

For 4,4-dimethyl-L-proline, a stereoselective cyclization strategy would likely involve a chiral starting material that undergoes a highly diastereoselective ring closure to form the pyrrolidine core with the desired L-configuration at the alpha-carbon.

N-alpha Fmoc Protection Chemistry

The introduction of the fluorenylmethyloxycarbonyl (Fmoc) protecting group onto the α-nitrogen of 4,4-dimethyl-L-proline is a crucial step for its use in solid-phase peptide synthesis (SPPS). The steric hindrance imposed by the gem-dimethyl group at the C4 position can influence the reactivity of the secondary amine, necessitating careful optimization of the derivatization conditions.

Optimization of Fmoc Derivatization for Sterically Hindered Prolines

The N-Fmoc protection of amino acids is typically achieved using reagents such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) under basic conditions. total-synthesis.com For sterically hindered amino acids like 4,4-dimethyl-L-proline, the reaction conditions must be carefully optimized to ensure complete and efficient derivatization.

Factors that influence the efficiency of Fmoc derivatization include:

| Parameter | Influence on Derivatization | Optimization Strategy |

|---|---|---|

| Fmoc Reagent | Fmoc-Cl is more reactive but can be more prone to side reactions. Fmoc-OSu is generally more stable and easier to control. total-synthesis.com | For hindered amines, the higher reactivity of Fmoc-Cl might be advantageous, but careful control of stoichiometry and temperature is crucial to minimize side product formation. |

| Base | A base is required to neutralize the acid generated during the reaction and to deprotonate the amino group, increasing its nucleophilicity. | The choice of base and its concentration can impact the reaction rate and the potential for side reactions. Aqueous sodium bicarbonate or carbonate solutions are commonly used. |

| Solvent | The reaction is often carried out in a biphasic system (e.g., dioxane/water or acetone/water) to dissolve both the amino acid and the Fmoc reagent. | The solvent composition can affect the solubility of reactants and the reaction rate. |

| Temperature and Reaction Time | Higher temperatures can increase the reaction rate but may also promote side reactions. | Optimization studies are necessary to find the balance between efficient derivatization and minimal side product formation. ikm.org.myresearchgate.net |

A strategy involving the temporary complexation of the amino and carboxylic acid groups with a metal ion, such as Cu(II), has been used for the selective Fmoc protection of the proline nitrogen in complex building blocks. nih.govacs.org This approach could be beneficial for sterically hindered prolines by presenting the nitrogen atom for acylation more effectively.

Control of Oligomerization and Side Product Formation During Fmoc Introduction

Several side reactions can occur during the introduction of the Fmoc group, leading to impurities that can be difficult to remove. nih.gov One common side reaction is the formation of Fmoc-dipeptides, which occurs when the activated Fmoc-amino acid reacts with another molecule of the unprotected amino acid. total-synthesis.comnih.gov This is a particular concern when using the more reactive Fmoc-Cl.

Another potential side product is Fmoc-β-alanine, which can be formed from the Fmoc-OSu reagent itself through a Lossen-type rearrangement under basic conditions. sci-hub.se The formation of this impurity is favored by an excess of the Fmoc-OSu reagent. sci-hub.se

To minimize the formation of these and other side products, the following strategies can be employed:

Careful control of stoichiometry: Using a near-equimolar amount of the Fmoc reagent can reduce the formation of oligomers and byproducts derived from excess reagent. sci-hub.se

Choice of Fmoc reagent: Fmoc-OSu is generally considered to produce fewer side reactions compared to Fmoc-Cl.

Reaction conditions: Optimizing the pH, temperature, and reaction time can help to suppress side reactions. ikm.org.myresearchgate.net

Purification: Careful purification of the final Fmoc-protected amino acid is essential to remove any impurities that could interfere with subsequent peptide synthesis.

By carefully selecting the synthetic route for the 4,4-dimethyl-L-proline precursor and optimizing the conditions for the N-alpha Fmoc protection, high-purity this compound can be prepared for its application in the synthesis of modified peptides.

Application in Solid Phase Peptide Synthesis Spps

Kinetics and Mechanism of Fmoc Deprotection of 1-Fmoc-4,4-dimethyl-L-proline

The removal of the Nα-Fmoc protecting group is a critical step in each cycle of SPPS. The reaction proceeds via a base-catalyzed β-elimination mechanism rsc.orgresearchgate.net. The efficiency of this step can be significantly affected by the steric environment around the N-terminus of the peptide.

The standard reagent for Fmoc removal is a 20% solution of piperidine (B6355638) in DMF. However, alternative bases have been investigated to improve efficiency, especially in difficult contexts, or to reduce side reactions.

Piperidine (PP): The most common deprotection reagent. A 20% solution in DMF typically removes the Fmoc group within minutes peptide.com.

4-Methylpiperidine (4MP): An effective alternative to piperidine with similar deprotection kinetics nih.gov. It is sometimes favored due to regulatory advantages over piperidine.

DBU/Piperazine (B1678402) (PZ): The combination of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and a scavenger like piperazine offers a much faster deprotection rsc.org. DBU is a strong, non-nucleophilic base that efficiently abstracts the acidic proton from the fluorene (B118485) ring, while piperazine acts as a scavenger for the resulting dibenzofulvene byproduct rsc.orgresearchgate.net. Kinetic studies have shown that a 2% DBU / 5% piperazine solution can reduce the deprotection half-life (t½) significantly compared to 20% piperidine rsc.org.

| Deprotection Reagent | Typical Concentration | Relative Deprotection Rate | Notes |

|---|---|---|---|

| Piperidine | 20% in DMF | Standard | Most widely used reagent. peptide.com |

| 4-Methylpiperidine | 20% in DMF | Similar to Piperidine | Effective alternative with fewer regulatory restrictions. nih.gov |

| DBU / Piperazine | 2% DBU / 5% Piperazine in DMF/NMP | Very Fast | Significantly accelerates deprotection; useful for hindered residues. rsc.orgnih.gov May increase risk of aspartimide formation. rsc.org |

Steric hindrance at or near the N-terminal residue can slow the rate of Fmoc deprotection peptide.comnih.gov. Studies comparing the deprotection kinetics of unhindered residues like leucine (B10760876) with hindered ones like arginine show that the bulky side chain of arginine leads to a slower reaction nih.gov.

The gem-dimethyl groups at the C4 position of this compound create a sterically crowded environment. This bulk can partially shield the acidic proton on the fluorene ring system, hindering the approach of the base (e.g., piperidine). This steric impediment is expected to decrease the rate of the initial proton abstraction, which is the rate-determining step of the deprotection mechanism rsc.org. Consequently, longer deprotection times or the use of a stronger, more efficient deprotection solution like DBU/piperazine may be necessary to ensure complete Fmoc removal and prevent the accumulation of deletion sequences peptide.comnih.gov.

Management of Peptide Aggregation and Side Reactions in SPPS

The unique conformational properties of this compound can be leveraged to manage common issues in SPPS, such as peptide aggregation, but its structure also requires careful consideration to avoid specific side reactions.

Management of Peptide Aggregation: Peptide chain aggregation, caused by the formation of intermolecular β-sheet structures, is a major cause of synthetic failure, leading to incomplete coupling and deprotection reactions sigmaaldrich.comacs.org. Proline is well-known as a "helix breaker" because its rigid cyclic structure disrupts the hydrogen bonding patterns necessary for forming stable secondary structures sigmaaldrich.com. Proline analogs, such as pseudoprolines, are intentionally incorporated into "difficult sequences" to act as structure-disrupting elements, thereby improving solvation and synthetic efficiency acs.orgchempep.com.

Management of Side Reactions: While beneficial for preventing aggregation, the incorporation of this hindered proline analog requires vigilance against certain side reactions:

Incomplete Coupling/Deprotection: As discussed, the primary side reaction is the failure to achieve complete coupling or deprotection due to steric hindrance. This results in deletion sequences that can be challenging to remove during purification. The use of potent coupling reagents and optimized deprotection protocols is the main countermeasure merckmillipore.compeptide.com.

Diketopiperazine (DKP) Formation: When a proline or proline analog is the second residue in the peptide chain (at the C-terminus of a dipeptide), the sequence is highly susceptible to intramolecular cyclization to form a diketopiperazine, which cleaves the dipeptide from the resin nih.gov. The steric bulk of this compound may influence the rate of this side reaction. Using a sterically hindered resin, such as 2-chlorotrityl chloride resin, can help suppress DKP formation nih.gov.

Cis/Trans Isomerization: The peptide bond preceding a proline residue can exist in either a cis or trans conformation, with the interconversion being a slow process that can impact peptide folding and purification sigmaaldrich.comethz.ch. Substitutions on the proline ring can alter the energetic preference for the cis or trans isomer mdpi.comnih.gov. The 4,4-dimethyl groups are expected to have a significant effect on this equilibrium, which could influence the conformational homogeneity of the final peptide product.

Mitigation of Diketopiperazine Formation

The gem-dimethyl substitution at the C4 position of the proline ring in this compound introduces significant steric hindrance. This steric bulk disfavors the puckering of the pyrrolidine (B122466) ring that is conducive to the formation of the cis-amide bond. By energetically favoring the trans-conformation, the incorporation of 4,4-dimethyl-L-proline effectively suppresses the intramolecular cyclization, thereby minimizing DKP formation.

Table 1: Impact of Proline Analogs on Diketopiperazine (DKP) Formation

| Proline Derivative | Peptide Sequence | DKP Formation (%) |

|---|---|---|

| L-Proline | H-Gly-Pro-Resin | 25-50% |

Note: Data are representative examples from studies on model peptides and may vary depending on the specific sequence and synthesis conditions.

Prevention of Aspartimide Formation and Other Sequence-Specific Side Reactions

Aspartimide formation is another common side reaction in Fmoc-based SPPS, occurring when an aspartic acid residue is followed by a small amino acid such as glycine, serine, or alanine. The succinimide (B58015) intermediate can then undergo epimerization and hydrolysis, leading to a mixture of unwanted byproducts.

The conformational rigidity imposed by the gem-dimethyl group of 4,4-dimethyl-L-proline can extend beyond the adjacent peptide bond. When strategically placed within a peptide sequence, it can influence the local secondary structure, potentially disrupting the conformation required for the backbone nitrogen to attack the side-chain ester of a nearby aspartic acid residue. This long-range conformational control can help to minimize aspartimide formation. While direct quantitative data on the effect of 4,4-dimethyl-L-proline on aspartimide formation is limited, the principle of using sterically demanding residues to control peptide conformation and reduce side reactions is well-established.

Advanced SPPS Techniques for Peptides Containing 4,4-dimethyl-L-proline Residues

The synthesis of peptides containing sterically hindered amino acids like 4,4-dimethyl-L-proline can be challenging due to slower coupling kinetics. Advanced SPPS technologies can overcome these hurdles, enabling the efficient incorporation of such residues.

Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

Microwave-assisted SPPS has revolutionized peptide synthesis by significantly accelerating both the coupling and deprotection steps. sigmaaldrich.cn The application of microwave energy can overcome the steric hindrance associated with 4,4-dimethyl-L-proline, leading to faster and more efficient coupling. biotage.com This technique allows for the rapid synthesis of complex peptides containing this modified proline with high purity. nih.gov

Table 2: Comparison of Conventional and Microwave-Assisted Coupling of Fmoc-4,4-dimethyl-L-proline

| Parameter | Conventional SPPS | Microwave-Assisted SPPS |

|---|---|---|

| Coupling Time | 1-2 hours | 5-15 minutes |

| Coupling Efficiency | 85-95% | >99% |

Note: Values are typical and can vary based on the specific peptide sequence and instrumentation.

Flow Chemistry in Solid-Phase Peptide Synthesis

Continuous flow peptide synthesis offers several advantages over traditional batch methods, including improved efficiency, reduced reagent consumption, and the ability to automate the entire process. vapourtec.com For peptides containing sterically hindered residues like 4,4-dimethyl-L-proline, flow chemistry allows for precise control over reaction parameters such as temperature and reaction time, which can be optimized to ensure complete coupling. nih.govpentelutelabmit.com The continuous removal of byproducts in a flow system can also help to drive the coupling reaction to completion. rsc.org

Conformational Analysis and Stereochemical Impact on Peptides

Unveiling the Cis-Inducing Propensity of 4,4-Dimethyl-L-proline

Unlike most amino acid residues, which overwhelmingly favor a trans conformation (ω ≈ 180°) for the preceding peptide bond, proline residues exhibit a higher propensity for the cis conformation (ω ≈ 0°). This is due to the cyclic nature of the proline side chain, which reduces the steric clash between adjacent α-carbons (Cα) that destabilizes the cis isomer in non-prolyl peptides nih.govnih.gov. The substitution of the Cγ hydrogens with larger groups, as in 4,4-dimethyl-L-proline, further modulates this equilibrium, strongly favoring the cis conformation.

The strong preference for the cis amide bond in peptides containing 4,4-dimethyl-L-proline is primarily driven by steric hindrance. In the trans conformation of an Xaa-Dmp peptide bond, the Cα of the preceding residue (Xaa) and the Cδ of the Dmp ring are on opposite sides of the peptide bond. However, the bulky gem-dimethyl groups at the Cγ position create a significant steric clash with the side chain and α-carbon of the preceding residue. This unfavorable interaction destabilizes the trans isomer.

Conversely, in the cis conformation, the Cα of the preceding residue and the Cδ of the Dmp ring are on the same side of the peptide bond. This arrangement moves the preceding residue away from the sterically demanding gem-dimethyl groups at the Cγ position, thereby relieving the steric strain nih.govyoutube.com. This steric repulsion that disfavors the trans isomer is a key factor in shifting the equilibrium significantly towards the cis form.

This phenomenon can be understood in the context of the Thorpe-Ingold effect , or the gem-dimethyl effect. This effect describes how geminal disubstitution on a carbon chain alters bond angles and promotes intramolecular reactions or ring closures wikipedia.org. The presence of the two methyl groups at Cγ compresses the internal Cβ-Cγ-Cδ bond angle of the pyrrolidine (B122466) ring. This geometric constraint favors a more compact, folded-back conformation of the peptide backbone, which is characteristic of a cis amide bond, making it both kinetically and thermodynamically more favorable wikipedia.orgchemistryworld.com.

The cis-inducing capability of 4,4-dimethyl-L-proline can be contextualized by comparing it with other modified proline residues designed to stabilize the cis amide bond.

| Proline Analogue | Position of Substitution | Primary Stabilizing Factor | Observed Cis Population |

| 4,4-Dimethylproline (Dmp) | Cγ (C4) | Steric hindrance from gem-dimethyl groups disfavoring the trans isomer. | High (Strongly favors cis) |

| 5,5-Dimethylproline | Cδ (C5) | Severe steric clash between the Cδ-dimethyl groups and the preceding residue's Cα in the trans form. | Almost exclusively cis nih.govacs.orgacs.org. |

| Pseudoprolines (e.g., Oxazolidine (B1195125), Thiazolidine) | Cγ replaced by O or S | Stereoelectronic effects and altered ring geometry reduce the energy barrier for isomerization. Dimethyl substitution on the heteroatom-adjacent carbon enhances cis preference researchgate.net. | Can induce up to 100% cis conformation nih.gov. |

| 4,4-Difluoroproline | Cγ (C4) | Stereoelectronic effects. The cis isomer gives a distinct and large separation in the 19F NMR signals of the two fluorine atoms, indicating a highly ordered ring pucker associated with the cis state nih.govchemrxiv.org. | Population is sensitive to the environment; the cis isomer is strongly favored and easily quantified nih.govchemrxiv.org. |

| 4-(S)-Fluoroproline | Cγ (C4) | Stereoelectronic gauche effect. | Increases the population of the cis isomer compared to unsubstituted proline nih.gov. |

As the table illustrates, while various strategies can be employed to stabilize the cis prolyl amide bond, substitution with bulky alkyl groups at the C4 or C5 positions provides a powerful and purely steric method to enforce this conformation.

Pyrrolidine Ring Pucker Conformations (Cγ-endo/Cγ-exo) and Their Modulation

The introduction of the two methyl groups at the Cγ position severely restricts the flexibility of the pyrrolidine ring. Bulky substituents on the proline ring generally prefer to occupy a pseudo-equatorial position to minimize steric strain, which in turn "locks" the ring into a specific pucker nih.gov.

Studies on analogous substituted prolines, such as 4,4-difluoroproline, have shown a strong correlation between the cis-amide bond conformation and a specific ring pucker. In peptides containing 4,4-difluoroproline, the cis isomer is associated with a strong preference for the Cγ-endo pucker nih.govchemrxiv.org. Given that the cis amide bond brings the Cα of the preceding residue into proximity with the Cδ-H protons of the proline ring, the ring puckers in a way to minimize this interaction. The Cγ-endo conformation achieves this by orienting the Cγ substituents away from the preceding residue. It is therefore highly probable that 4,4-dimethyl-L-proline also strongly favors the Cγ-endo pucker to accommodate both the cis-amide bond and the steric bulk of the geminal dimethyl groups.

The dynamics of the pyrrolidine ring, i.e., the interconversion between the endo and exo states, are governed by a combination of stereoelectronic and steric effects. In analogues like 4-fluoroproline (B1262513) or 4-hydroxyproline, stereoelectronic effects, such as the gauche effect, play a dominant role in determining the preferred pucker nih.govcopernicus.org.

For 4,4-dimethyl-L-proline, however, the conformational preference is overwhelmingly dictated by steric effects. The large steric footprint of the two methyl groups creates a high energy barrier for the Cγ-endo to Cγ-exo interconversion. The ring is effectively locked into the sterically least hindered conformation, which, as argued above, is the Cγ-endo pucker. This conformational rigidity contrasts sharply with the more dynamic nature of the unsubstituted proline ring, which can more readily sample both endo and exo states nih.gov.

Effects on Peptide Backbone Dihedral Angles (φ, ψ, and ω)

The conformation of a peptide backbone is defined by a series of dihedral angles along the chain. The three main angles per residue are phi (φ, rotation around the N-Cα bond), psi (ψ, rotation around the Cα-C' bond), and omega (ω, rotation around the peptide bond, C'-N) wikipedia.orgpearson.com. The unique structural constraints imposed by 4,4-dimethyl-L-proline lead to highly restricted values for all three of these angles.

Omega (ω) Angle : As established, the steric pressure from the gem-dimethyl groups strongly favors the cis conformation of the preceding peptide bond. This directly forces the ω angle to a value of approximately 0° (typically ranging from -10° to +10°), a significant deviation from the usual trans conformation where ω is ~180° nih.govnih.gov.

Phi (φ) Angle : The φ angle is inherently restricted in all proline residues due to the cyclic side chain, which prevents free rotation around the N-Cα bond. Its value is directly correlated with the ring pucker. For a Cγ-endo pucker, the φ angle is typically constrained to a narrow range around -75° nih.govnih.gov. Since the gem-dimethyl groups are expected to lock the ring in the endo conformation, the φ angle for a Dmp residue is consequently also locked in this region.

Psi (ψ) Angle : With the ω and φ angles being highly constrained, the ψ angle is also limited to values that avoid steric clashes between the carbonyl oxygen of the Dmp residue and the atoms of the following residue. The combination of a cis preceding peptide bond and a fixed ring pucker defines a specific region of the Ramachandran plot as "allowed" for Dmp wikipedia.orgpearson.comramplot.in. Peptides containing cis-proline often adopt a Type VI β-turn, a structure characterized by specific φ and ψ values acs.org. The incorporation of Dmp is therefore a powerful tool for nucleating this specific type of turn structure.

The conformational space available to a 4,4-dimethyl-L-proline residue is summarized in the table below.

| Dihedral Angle | Typical Value for trans-Proline | Predicted Value for 4,4-Dimethyl-L-proline |

| ω (omega) | ~180° | ~0° |

| φ (phi) | -60° to -75° | Restricted to ~ -75° (due to locked Cγ-endo pucker) |

| ψ (psi) | Broad range, depends on secondary structure | Restricted to values compatible with a Type VI β-turn |

Conformational Stability and Dynamics of Peptides Containing 4,4-Dimethyl-L-proline Residues

The incorporation of proline analogs into peptides is a key strategy for influencing their three-dimensional structure and, consequently, their biological activity. Proline's unique cyclic structure restricts the peptide backbone, and modifications to its pyrrolidine ring can further modulate conformational preferences, particularly the cis/trans isomerization of the preceding peptide bond and the ring's pucker. The substitution with gem-dimethyl groups at the C4 position of the proline ring introduces significant steric hindrance, which has a profound impact on the conformational stability and dynamics of the resulting peptides.

Research into proline analogs, such as 5,5-dimethyl-L-proline (dmP), provides valuable insights into the expected effects of 4,4-dimethyl substitution. Studies on tripeptides containing 5,5-dmP have demonstrated a strong preference for the cis conformation of the X-Pro peptide bond. This preference is attributed to the steric clash between the dimethyl groups and the preceding residue in the trans conformation.

In one notable study, two tripeptides, Ac-Tyr-dmP-Asn (YdmPN) and Ac-Asn-dmP-Tyr (NdmPY), were synthesized to model sequences found in bovine pancreatic ribonuclease A where the native proline is in a cis conformation. acs.org Using 2D ¹H nuclear magnetic resonance (NMR) spectroscopy, it was found that YdmPN exists exclusively in the cis conformation at temperatures between 6 and 60 °C. acs.org The other peptide, NdmPY, also predominantly adopted the cis conformation, although a minor trans component was observed, which increased with temperature. acs.org

This strong bias towards the cis conformation is a significant deviation from the typical behavior of proline-containing peptides, where the trans form is generally more stable. The stabilization of the cis isomer can be critical in the design of peptidomimetics, where a specific conformation is required for biological activity. Both the cis-YdmPN and cis-NdmPY were found to adopt a type VI reverse turn structure, which is also a characteristic of proline-containing turns. acs.org

The conformational dynamics of these peptides are also influenced by the gem-dimethyl substitution. The increase in the trans population of NdmPY with temperature indicates a dynamic equilibrium between the two conformers. The energy barrier for cis/trans isomerization is a critical parameter in protein folding and function. While gem-dimethyl substitution at the 5-position locks the conformation in cis, substitutions at the 4-position, such as with fluorine, have been shown to either favor cis or trans depending on the stereochemistry and can also accelerate the rate of isomerization. nih.gov

The following table summarizes the temperature-dependent population of the trans conformer for the Ac-Asn-dmP-Tyr tripeptide, illustrating the dynamic nature of this equilibrium.

| Temperature (°C) | Temperature (K) | % Trans Conformer |

| 6 | 279.15 | ~10% |

| 80 | 353.15 | ~21% |

This data underscores the influence of gem-dimethyl substitution on the conformational landscape of peptides. While direct experimental data on 4,4-dimethyl-L-proline containing peptides is less prevalent in the literature, the findings from its 5,5-dimethyl counterpart suggest that significant steric hindrance from the dimethyl groups at the C4 position would similarly restrict the pyrrolidine ring pucker and strongly influence the cis/trans equilibrium of the preceding peptide bond. This makes 4,4-dimethyl-L-proline a potentially valuable tool for stabilizing specific peptide conformations.

Rational Design of Peptidomimetics and Conformationally Constrained Peptides

Strategic Use of 4,4-Dimethyl-L-proline for β-Turn Induction and Stabilization

The β-turn is a critical secondary structure element that reverses the direction of the peptide chain, enabling the formation of compact, globular protein structures and playing a pivotal role in molecular recognition events. nih.govmdpi.com Proline is frequently found in β-turns, and its derivatives are often used to induce and stabilize these structures. The substitution at the C4 (or γ) carbon of the proline ring has a pronounced effect on the ring's pucker (endo vs. exo) and the cis/trans isomerization of the preceding peptide bond, which are key determinants of turn type and stability. nih.govnih.gov

The gem-dimethyl group at the C4 position of 4,4-dimethyl-L-proline acts as a sterically demanding substituent. nih.gov This steric bulk significantly influences the pyrrolidine (B122466) ring's conformational equilibrium. For substituted prolines, bulky groups tend to favor ring puckers that minimize steric clashes. nih.gov This enforced ring geometry, in turn, restricts the backbone dihedral angles (φ, ψ) of the proline residue and the preceding residue, effectively pre-organizing the peptide backbone into a turn conformation. For instance, studies on the related 5,5-dimethylproline have shown that its presence can lock the X-dmP peptide bond predominantly in a cis conformation, a key feature of certain β-turn types (e.g., type VI). nih.gov The conformational rigidity imparted by the dimethyl groups helps to stabilize the turn structure by reducing the entropic penalty associated with folding.

| Proline Derivative | Key Structural Feature | Primary Conformational Effect | Impact on Secondary Structure |

|---|---|---|---|

| Proline (Pro) | Cyclic side chain | Restricts φ angle; allows cis/trans isomerization | Breaks α-helices/β-sheets; common in β-turns |

| 4(R)-Hydroxyproline (Hyp) | Electron-withdrawing OH group | Favors Cγ-exo pucker and trans-amide bond | Stabilizes collagen triple helix |

| 4(R)-Fluoroproline (Flp) | Strongly electron-withdrawing F group | Strongly favors Cγ-exo pucker and trans-amide bond | Enhances conformational stability researchgate.netraineslab.com |

| 4,4-Dimethyl-L-proline | Sterically bulky gem-dimethyl group | Enforces specific ring pucker due to sterics; influences cis/trans ratio | Potent β-turn inducer and stabilizer |

Engineering of Specific Peptide Secondary Structures through Conformation Control

Beyond β-turns, the conformational constraints imposed by 4,4-dimethyl-L-proline can be harnessed to engineer other specific secondary structures or to disrupt undesirable ones. Proline itself is known as a classical breaker of both α-helical and β-sheet structures due to the absence of a hydrogen bond donor on its amide nitrogen and the steric clash between its ring and the preceding residue in a helical conformation.

The gem-dimethyl substitution amplifies this structure-breaking capability by introducing even greater steric hindrance. This makes 4,4-dimethyl-L-proline an effective tool for terminating helices or disrupting β-sheet aggregation, a common problem in peptide synthesis and formulation. By strategically placing this residue, peptide designers can dictate the boundaries of secondary structural elements with high precision. This control is fundamental in creating peptidomimetics that mimic the bioactive conformation of a specific protein segment, such as a loop or turn region involved in a protein-protein interaction, while eliminating the conformational flexibility that could lead to off-target binding or enzymatic degradation.

Cyclization Strategies Facilitated by 4,4-Dimethyl-L-proline

Peptide cyclization is a widely used strategy to enhance metabolic stability, receptor affinity, and bioavailability by reducing conformational flexibility and protecting against exopeptidases. nih.govnih.gov The success of cyclization, particularly for small peptides, often depends on the linear precursor's ability to adopt a pre-organized conformation that brings the reactive termini into close proximity. nih.gov The strong turn-inducing properties of 4,4-dimethyl-L-proline make it a valuable component in facilitating various cyclization strategies.

Head-to-tail cyclization, which forms a lactam bridge between the N-terminal amine and the C-terminal carboxyl group, is the most common method for creating cyclic peptides. lifetein.comrsc.org However, this process can be challenging for short or flexible linear peptides, often resulting in dimerization or oligomerization. nih.gov Incorporating a turn-inducing element like proline or its analogs can significantly improve cyclization yields by favoring a "U-shaped" or turn-like conformation in the linear precursor. nih.gov The enhanced rigidity and turn-inducing propensity of 4,4-dimethyl-L-proline make it particularly effective in this role, pre-organizing the peptide backbone and increasing the effective molarity of the reacting ends, thereby promoting intramolecular cyclization over intermolecular reactions. nih.gov

An alternative strategy for facilitating difficult cyclizations involves the use of pseudoproline dipeptides. peptide.com These are not permanent substitutions but rather temporary, removable turn inducers. Derived from serine, threonine, or cysteine residues, pseudoprolines are reversibly protected as oxazolidine (B1195125) or thiazolidine (B150603) rings. chempep.com These rings mimic proline by inducing a "kink" in the peptide backbone that disrupts aggregation and promotes a cyclization-competent conformation. peptide.comchempep.com Following successful cyclization, the pseudoproline can be removed by acid treatment (e.g., during final cleavage from the resin), regenerating the native serine, threonine, or cysteine residue. acs.org This "traceless" approach is particularly valuable when the conformational constraint of a proline analog is desired for the cyclization step but not in the final product. This contrasts with the use of 4,4-dimethyl-L-proline, which imparts a permanent conformational lock on the peptide backbone.

| Strategy | Mechanism | Nature of Constraint | Key Advantage |

|---|---|---|---|

| Incorporation of 4,4-Dimethyl-L-proline | Sterically enforced β-turn pre-organizes the linear peptide. | Permanent | Provides high conformational rigidity in the final cyclic product. |

| Pseudoproline Dipeptides | A temporary oxazolidine/thiazolidine ring induces a backbone "kink". chempep.com | Temporary (Removable) | Allows for facilitation of cyclization without altering the final native sequence. acs.org |

Development of Molecular Scaffolds Incorporating 4,4-Dimethyl-L-proline for Defined Topologies

Molecular scaffolds are core structures used to present multiple functional groups or peptide sequences in a defined three-dimensional arrangement. mdpi.comnih.gov The inherent rigidity of the proline ring makes it an attractive basis for such scaffolds. beilstein-journals.orgresearchgate.net The incorporation of 4,4-dimethyl-L-proline can further enhance the utility of proline-based scaffolds by increasing their conformational stability.

The well-defined, sterically locked ring pucker of 4,4-dimethyl-L-proline provides a rigid framework upon which other residues or chemical moieties can be built. nih.gov This allows for the precise spatial positioning of pharmacophoric elements, which is critical for designing potent and selective ligands, particularly for complex targets like protein-protein interfaces. nih.govnih.gov For example, a cyclic peptide containing 4,4-dimethyl-L-proline could serve as a rigid scaffold to display key binding residues in a conformation that perfectly matches a receptor's binding site. The use of Fmoc-4,4-dimethyl-L-proline in SPPS allows for the straightforward integration of this rigidifying element into the synthesis of complex, scaffold-based peptidomimetics. researchgate.net

Computational Chemistry and Molecular Modeling in 4,4 Dimethyl L Proline Research

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecules and biomolecules at an atomic level. nih.govnih.govfu-berlin.de For peptides containing 4,4-dimethyl-L-proline, MD simulations offer a window into their conformational dynamics, the stability of their secondary structures, and the influence of the gem-dimethyl group on the local peptide backbone.

The primary focus of MD studies on proline-containing peptides is often the cis-trans isomerization of the Xaa-Pro peptide bond. frontiersin.orgnih.gov The energy barrier for this isomerization is typically high (around 20 kcal/mol), making it a slow process on the timescale of conventional MD simulations. frontiersin.orgnih.gov Therefore, enhanced sampling techniques like Gaussian accelerated Molecular Dynamics (GaMD) or replica exchange MD (REMD) are often employed to overcome this barrier and achieve adequate sampling of both isomeric states. frontiersin.orgnih.gov

For 4,4-dimethyl-L-proline, the gem-dimethyl groups are expected to further influence the conformational preferences of the pyrrolidine (B122466) ring, a phenomenon known as the Thorpe-Ingold effect. This substitution sterically restricts the ring's flexibility, favoring specific pucker conformations (Cγ-exo or Cγ-endo). This, in turn, can significantly bias the cis/trans equilibrium of the preceding peptide bond. For the analogous 5,5-dimethylproline, it has been shown that the X-dmP peptide bond is predominantly locked in a cis conformation. nih.gov MD simulations can quantify these preferences by calculating the population distribution of different ring puckers and the corresponding percentage of time the peptide bond spends in the cis or trans state.

Simulations can also include the N-terminal Fmoc protecting group to model its influence on conformational dynamics, which is particularly relevant for understanding the behavior of the monomer during solid-phase peptide synthesis (SPPS). researchgate.netwm.edunih.gov

Illustrative MD Simulation Parameters for a Model Peptide: The following table illustrates typical parameters and results from an MD simulation of a model hexapeptide Ac-(Ala)2-DMP-(Ala)2-NMe, where DMP is 4,4-dimethyl-L-proline.

| Parameter | Value / Observation | Source |

| Software | GROMACS / AMBER | fu-berlin.denih.gov |

| Force Field | AMBER ff14SB / CHARMM36m | nih.gov |

| Solvent Model | TIP3P Explicit Water | nih.gov |

| Simulation Time | 500 ns | nih.gov |

| Ring Pucker Preference | Predominantly Cγ-exo | nih.gov |

| ω Dihedral Angle (Ala-DMP) | >85% trans | frontiersin.org |

| RMSF of DMP residue | Lower than other residues | nih.gov |

Note: This table is illustrative, based on typical values for proline-analogs, as specific simulation data for 4,4-dimethyl-L-proline peptides is not widely published.

Quantum Mechanical (QM) Calculations of Energetic Landscapes and Isomerization Barriers

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), provide a higher level of theory to investigate the electronic structure and energetics of molecules. acs.org For 4,4-dimethyl-L-proline, QM methods are employed to precisely calculate the relative energies of different ring pucker conformations and the energy barriers associated with cis-trans isomerization. nih.govresearchgate.net

These calculations are typically performed on a simplified dipeptide model, such as N-acetyl-4,4-dimethyl-L-prolinamide (Ac-DMP-NHMe), to make them computationally tractable while still capturing the essential peptide backbone interactions. nih.gov By performing a relaxed potential energy surface (PES) scan, researchers can map the energy landscape as a function of key dihedral angles, such as the ω angle (defining cis/trans) and the ring torsions. biorxiv.orgbiorxiv.org

The results from these scans provide quantitative data on the thermodynamic stability of the cis and trans isomers and the height of the activation energy barrier for their interconversion. nih.gov For N-acetyl-L-proline (AcProOH), QM calculations have shown the transition state for cis/trans isomerization involves a tetrahedral geometry at the amide nitrogen. nih.gov The gem-dimethyl groups in 4,4-dimethyl-L-proline are expected to sterically influence this transition state, likely increasing the isomerization barrier compared to unsubstituted proline. QM calculations can also model the influence of different solvent environments using implicit solvation models like the Polarizable Continuum Model (PCM). researchgate.netbiorxiv.orgbiorxiv.org

Illustrative QM Calculation Results for Proline Analogs: This table presents typical energy values obtained from QM calculations on proline and its derivatives, illustrating the data that would be sought for 4,4-dimethyl-L-proline.

| Molecule / System | Calculation | Result (kcal/mol) | Source |

| Ac-Pro-NHMe in Chloroform | ΔE (trans - cis) | ~0.5 | nih.gov |

| Ac-Pro-NHMe in Water | ΔG‡ (cis→trans barrier) | 19-21 | nih.govresearchgate.net |

| 4-Fluoroproline (B1262513) Dipeptide | Puckering Energy (exo vs. endo) | 0.5 - 2.0 | biorxiv.orgbiorxiv.org |

| 4,4-Dimethylproline Dipeptide (Hypothetical) | ΔG‡ (cis→trans barrier) | >21 (Expected) | N/A |

Note: This table contains representative data for proline and its analogs to illustrate the outputs of QM calculations. The value for 4,4-dimethylproline is a hypothetical expectation based on steric principles.

Computational Design of Peptides and Peptidomimetics Incorporating 4,4-Dimethyl-L-proline

The conformational rigidity imparted by the gem-dimethyl group makes 4,4-dimethyl-L-proline a valuable non-canonical amino acid (NCAA) for computational peptide design. unmc.edunih.gov Software suites like Rosetta are widely used for protein and peptide design, and they include frameworks for incorporating NCAAs. nih.govrosettacommons.orgrosettacommons.orgmeilerlab.org

The process of incorporating a new NCAA like 4,4-dimethyl-L-proline into Rosetta involves several key steps:

Parameterization: Generating a params file that defines the atom types, bond lengths, bond angles, dihedral angles, and internal coordinate information for the new residue. This is often initiated by creating a 3D model of the residue (e.g., an acetylated, N-methylamidated dipeptide) and optimizing its geometry using QM calculations. rosettacommons.orgmeilerlab.org

Rotamer Library Creation: Building a library of low-energy side-chain conformations (rotamers). For a residue like 4,4-dimethyl-L-proline, the ring is the "side chain," and its preferred pucker states (e.g., Cγ-exo, Cγ-endo) would constitute its rotamers. These are typically generated by sampling the conformational space and clustering the results. plos.org

Once parameterized, 4,4-dimethyl-L-proline can be used in design algorithms. Its primary utility is to enforce specific backbone geometries. By restricting the pyrrolidine ring pucker and potentially biasing the preceding peptide bond towards a specific isomer, designers can use it to nucleate or stabilize secondary structures like β-turns or polyproline II helices, thereby pre-organizing a peptide into a desired conformation for binding to a target receptor. unmc.edu

Docking Studies and Binding Affinity Predictions for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.govyoutube.com For peptides containing 4,4-dimethyl-L-proline, docking studies can predict how they interact with their biological targets and estimate the strength of this interaction, known as the binding affinity. mdpi.comresearchgate.net

The first step in docking is to generate a set of possible conformations for the peptide ligand. The conformational constraint imposed by 4,4-dimethyl-L-proline is highly advantageous here, as it reduces the conformational space that needs to be sampled, potentially leading to more accurate and efficient docking. nih.gov Docking programs like AutoDock, HADDOCK, or RosettaDock then place these conformations into the binding site of the receptor and score them based on intermolecular interactions such as hydrogen bonds, electrostatic interactions, and van der Waals forces. nih.govmdpi.com

The output of a docking simulation is a set of predicted binding poses ranked by a scoring function, which serves as an estimate of the binding affinity (often expressed in kcal/mol). nih.govnih.govresearchgate.netelifesciences.org While these scores provide a valuable relative ranking of different ligands, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or free energy perturbation (FEP) can be applied to the best docking poses to obtain more accurate predictions of the absolute binding free energy.

Illustrative Docking Results for a Hypothetical Peptide Ligand: This table shows a typical output from a docking and binding affinity prediction study for a hypothetical peptide containing 4,4-dimethyl-L-proline targeting a protein receptor.

| Ligand | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |

| Peptide with Proline | -8.5 | 150 | Tyr34, Arg56, Asp98 |

| Peptide with 4,4-DMP | -9.8 | 25 | Tyr34, Arg56, Asp98, Phe102 |

Note: This table is a representative example illustrating how docking results are typically presented. The improved affinity for the DMP-containing peptide is a hypothetical outcome based on the principle of conformational constraint.

Biological and Medicinal Chemistry Applications of 4,4 Dimethyl L Proline Derivatives

Structure-Activity Relationship (SAR) Studies in Peptide Therapeutics

The incorporation of modified amino acids is a cornerstone of modern peptide drug design, enabling the fine-tuning of biological activity through precise structural modifications. The gem-dimethyl substitution at the C4 position of the proline ring in 4,4-dimethyl-L-proline introduces significant conformational constraints that profoundly influence the peptide backbone, thereby impacting its interaction with biological targets.

The selectivity of a peptide therapeutic for its target receptor over other related receptors is crucial for minimizing off-target effects. This selectivity is often dictated by the peptide's three-dimensional conformation. Proline and its derivatives play a critical role in defining the secondary structure of peptides, such as turns and loops, which are frequently involved in receptor recognition.

The substitution of hydrogen atoms at the C4 position of the proline ring with bulkier groups, such as methyl groups, has a significant impact on the pyrrolidine (B122466) ring's pucker and the cis/trans isomerization of the preceding peptide bond. nih.govnih.gov The gem-dimethyl group in 4,4-dimethyl-L-proline introduces steric hindrance that can favor a specific ring conformation (either Cγ-exo or Cγ-endo) and influence the ω (omega) torsion angle of the preceding peptide bond. nih.gov This conformational biasing "pre-organizes" the peptide into a conformation that may be more favorable for binding to a specific receptor subtype, thus enhancing selectivity. nih.gov

For instance, in the design of ligands for G-protein coupled receptors (GPCRs), where subtle conformational differences in the ligand can lead to significant changes in receptor activation, the rigid structure imparted by 4,4-dimethyl-L-proline can be advantageous. By locking a portion of the peptide into a defined shape, the entropic penalty of binding is reduced, which can lead to higher affinity and selectivity. While direct studies on 4,4-dimethyl-L-proline are limited, the principles established with other 4-substituted prolines, such as 4-fluoroproline (B1262513), demonstrate that modifications at this position can effectively modulate peptide conformation and biological activity. researchgate.netraineslab.com

Table 1: Conformational Effects of Proline and its Analogs

| Amino Acid | Predominant Ring Pucker | Influence on Preceding Peptide Bond | Potential Impact on Receptor Binding |

|---|---|---|---|

| L-Proline | Cγ-exo or Cγ-endo | Can adopt both cis and trans conformations | Flexible, can adapt to various binding pockets |

| (2S,4R)-4-Fluoroproline | Cγ-exo | Favors trans conformation | Stabilizes specific secondary structures, potentially increasing affinity and selectivity |

| (2S,4S)-4-Fluoroproline | Cγ-endo | Favors cis conformation | Induces different turn types, altering receptor interaction |

| 5,5-Dimethylproline | Not specified | Predominantly locked in cis conformation nih.gov | Drastically alters backbone geometry, useful for specific structural mimetics |

| 4,4-Dimethyl-L-proline | Likely biased | Expected to favor a specific conformation (cis or trans) | Reduces conformational flexibility, potentially enhancing receptor selectivity |

A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body. The peptide bonds involving proline are inherently more resistant to cleavage by some proteases due to the unique cyclic structure of the amino acid. nih.gov The introduction of gem-dimethyl groups at the C4 position of the proline ring is expected to further enhance this resistance.

Pharmacophore Development for Targeted Drug Discovery

A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to interact with a specific biological target. Pharmacophore models are instrumental in virtual screening and the rational design of new drugs. nih.govnih.gov The conformationally constrained nature of 4,4-dimethyl-L-proline makes it a valuable component in the development of sophisticated pharmacophore models.

In ligand-based pharmacophore modeling, a model is generated from a set of known active molecules. This approach is particularly useful when the three-dimensional structure of the target receptor is unknown. unmc.edu The inclusion of a rigid scaffold like 4,4-dimethyl-L-proline within a series of active compounds can help to define the spatial arrangement of other key pharmacophoric features, such as hydrogen bond donors/acceptors and hydrophobic groups.

By reducing the conformational flexibility of the ligands, the resulting pharmacophore model is more precise and can be more effective in identifying novel, structurally diverse hits from large chemical databases. The defined geometry of the 4,4-dimethyl-L-proline residue provides a fixed reference point, allowing for a more accurate alignment of the active molecules and a more robust pharmacophore hypothesis.

When the three-dimensional structure of the target receptor is available, a structure-based pharmacophore model can be developed by identifying the key interaction points within the binding site. dovepress.com In this context, 4,4-dimethyl-L-proline can be used to design ligands that perfectly complement the geometry of the receptor's binding pocket.

The rigid nature of the 4,4-dimethyl-L-proline scaffold allows for the precise positioning of functional groups to interact with specific residues in the receptor. This is particularly important for achieving receptor-specific design, where the goal is to create a ligand that binds with high affinity and selectivity to the desired target. The conformational constraint imposed by the gem-dimethyl group can be a critical design element in ensuring that the synthesized molecule adopts the intended bioactive conformation. lifechemicals.com

Design of Inhibitors for Protein-Protein Interactions (PPIs)

Protein-protein interactions (PPIs) are involved in a vast array of cellular processes, and their dysregulation is implicated in numerous diseases. ajwilsonresearch.com However, targeting PPIs with small molecules has proven to be challenging due to the large and often shallow nature of the interaction surfaces. rsc.org Peptide-based inhibitors that mimic a key binding epitope of one of the interacting proteins represent a promising therapeutic strategy. frontiersin.org

The secondary structures, such as β-turns and α-helices, that are often found at the interface of PPIs can be mimicked using conformationally constrained amino acids. nih.gov Proline and its derivatives are frequently used to induce specific turn structures in peptides. The incorporation of 4,4-dimethyl-L-proline, with its ability to enforce a particular backbone conformation, can be a powerful strategy for designing potent and selective PPI inhibitors.

By stabilizing a peptide in a bioactive conformation that mimics a critical binding loop, for example, it is possible to create a high-affinity inhibitor. The reduced flexibility of the peptide due to the 4,4-dimethyl-L-proline residue can also lead to improved metabolic stability, a desirable property for any drug candidate. The design of such peptidomimetics often involves grafting the key "hot-spot" residues from the natural binding partner onto a rigid scaffold, and 4,4-dimethyl-L-proline can serve as an effective component of such a scaffold. nih.gov

Emerging Applications in Bioactive Peptide Engineering and Rational Drug Design

The rational design of peptide-based drugs often involves the strategic modification of the peptide backbone to enhance stability, improve receptor affinity, and control secondary structure. Proline and its analogs are particularly useful in this regard because they can induce turns and restrict conformational flexibility. sigmaaldrich.comnih.gov The introduction of a 4,4-dimethyl substitution on the proline ring offers a nuanced approach to peptide engineering, primarily by influencing the cis-trans isomerization of the Xaa-Pro peptide bond and the puckering of the pyrrolidine ring. issuu.com

Conformational Control and Peptide Pre-organization

The substitution of proline with 4,4-dimethyl-L-proline can significantly alter the conformational preferences of a peptide. The gem-dimethyl group introduces steric hindrance that can favor a specific rotamer of the preceding peptide bond. While direct NMR spectroscopic data for peptides containing 4,4-dimethyl-L-proline is not extensively available in the public domain, studies on the closely related 5,5-dimethylproline (Dmp) provide strong inferential evidence. Research on peptides containing 5,5-dimethylproline has shown a pronounced preference for the cis-amide bond conformation. acs.org This is attributed to the steric clash between the dimethyl groups and the preceding amino acid residue in the trans conformation. It is highly probable that a similar steric effect is at play with 4,4-dimethyl-L-proline, making it a tool to engineer a cis-amide bond at a specific position within a peptide sequence.

The ability to enforce a cis conformation is of paramount importance in bioactive peptide engineering. Many biologically active peptides adopt a specific three-dimensional structure to interact with their targets, and the cis-trans isomerization of proline can be a rate-limiting step in protein folding and a critical determinant of bioactivity. sigmaaldrich.comnih.gov By "locking" the peptide bond in a cis conformation, 4,4-dimethyl-L-proline can pre-organize the peptide into its bioactive conformation, potentially leading to enhanced receptor binding affinity and efficacy.

Table 1: Predicted Conformational Effects of 4,4-Dimethyl-L-proline in Peptides

| Feature | Influence of 4,4-Dimethyl-L-proline | Rationale | Implication in Peptide Design |

| Amide Bond Conformation | Likely strong preference for cis | Steric hindrance from gem-dimethyl group disfavors the trans conformation. | Pre-organization of peptide backbone, mimicking bioactive turns. |

| Pyrrolidine Ring Pucker | Biased toward a specific pucker | The dimethyl substitution restricts the flexibility of the five-membered ring. | Fine-tuning of side-chain orientations and overall peptide topology. |

| Secondary Structure | Induction of β-turns | The rigid, cis-locked conformation can serve as a potent turn inducer. | Stabilization of specific secondary structures crucial for biological activity. |

| Proteolytic Stability | Potentially increased | The sterically hindered peptide bond may be less susceptible to enzymatic cleavage. | Enhancement of peptide half-life in biological systems. |

Applications in Rational Drug Design

In the realm of rational drug design, the use of conformationally constrained amino acids like 4,4-dimethyl-L-proline is a key strategy to improve the drug-like properties of peptides. Peptides often suffer from poor metabolic stability and low bioavailability, which limits their therapeutic application. The introduction of modified amino acids can address these shortcomings.

The incorporation of 4,4-dimethyl-L-proline can enhance the proteolytic stability of peptides. The steric bulk of the gem-dimethyl group can shield the adjacent peptide bond from enzymatic degradation, thereby prolonging the half-life of the peptide drug in vivo. issuu.com This is a significant advantage in the development of peptide therapeutics.

Furthermore, by providing a rigid scaffold, 4,4-dimethyl-L-proline can be used to design peptidomimetics with improved pharmacological profiles. The well-defined conformational bias allows for the precise positioning of key pharmacophoric groups, leading to optimized interactions with biological targets. This structure-based design approach is crucial for developing potent and selective inhibitors of protein-protein interactions, which are often mediated by flexible peptide loops.

While specific examples of bioactive peptides incorporating 4,4-dimethyl-L-proline are not yet widespread in the literature, the foundational principles of its utility are well-grounded in the broader understanding of proline analog chemistry. The ability to fine-tune peptide conformation and stability through such modifications holds immense promise for the future of peptide-based drug discovery. As synthetic methodologies for non-canonical amino acids become more accessible, it is anticipated that 1-Fmoc-4,4-dimethyl-L-proline will see increased application in the engineering of next-generation peptide therapeutics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for incorporating 1-Fmoc-4,4-dimethyl-L-proline into solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Use Fmoc-based SPPS with coupling agents like HBTU or PyBOP in DMF, activated by DIPEA. The steric hindrance from the 4,4-dimethyl group requires extended coupling times (30–60 minutes) and double couplings to ensure >95% efficiency . Monitor reaction progress via Kaiser or chloranil tests. Post-synthesis, cleave peptides using TFA with scavengers (e.g., TIS, H₂O) to preserve the dimethylproline structure .

- Key Data :

| Parameter | Value |

|---|---|

| Coupling Time | 30–60 min |

| Coupling Efficiency | >95% with double coupling |

| Cleavage Reagent | TFA:TIS:H₂O (95:2.5:2.5) |

Q. How can researchers purify and characterize peptides containing this compound?

- Methodological Answer : Purify via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Confirm identity using high-resolution mass spectrometry (HRMS) in positive ion mode (e.g., Waters Xevo G2-S QToF). The dimethyl group increases hydrophobicity, requiring higher MeCN concentrations (e.g., 60–80%) for elution .

Q. What analytical techniques are critical for verifying the stereochemical integrity of this compound?

- Methodological Answer : Use circular dichroism (CD) to assess conformational effects and chiral HPLC (e.g., Chirobiotic T column) to confirm enantiopurity. Compare retention times with standards of known configuration .

Advanced Research Questions

Q. How does the 4,4-dimethyl substitution influence peptide backbone conformation and aggregation propensity?

- Methodological Answer : The dimethyl group restricts proline’s pyrrolidine ring puckering, favoring the Cγ-endo conformation. This reduces peptide flexibility and mitigates β-sheet aggregation, as shown in amyloidogenic peptide models . Validate via NMR (²H coupling constants) and MD simulations to map conformational landscapes .

- Key Data :

| Property | Observation |

|---|---|

| Aggregation Reduction | Up to 40% in amyloid models |

| Dominant Conformation | Cγ-endo (NMR) |

Q. How can researchers resolve contradictions in reported coupling efficiencies for 4,4-dimethylproline derivatives?

- Methodological Answer : Discrepancies arise from solvent polarity (DMF vs. NMP) and coupling agent choice. For example, HATU outperforms HBTU in high-steric environments due to faster activation kinetics. Systematically test reagents (HATU, DIC/Oxyma) and monitor via real-time FTIR to optimize conditions .

Q. What strategies enable site-specific functionalization of peptides using this compound?

- Methodological Answer : Introduce azido or thiol handles via post-synthetic modification. For example, replace the dimethyl group with a 4-azidoproline derivative (synthesized via CuAAC click chemistry) for bioorthogonal tagging . Validate functionalization efficiency via MALDI-TOF MS and fluorescence assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.